molecular formula C12H12N2OS B2772988 (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 479257-95-9

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2772988
CAS No.: 479257-95-9
M. Wt: 232.3
InChI Key: YGSZJSHBDOIFSS-AATRIKPKSA-N
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Description

Historical Context of Pyrazole-Thiophene Chalcones in Medicinal Chemistry

Pyrazole-thiophene chalcones occupy a critical niche in heterocyclic chemistry due to their synergistic pharmacological properties. The pyrazole ring, first synthesized by Ludwig Knorr in 1883, has evolved into a cornerstone of drug discovery, featuring in nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Thiophene, a sulfur-containing heterocycle, gained prominence in the mid-20th century for its electronic properties and bioisosteric replacement potential in drug design.

The fusion of these systems began accelerating in the 2010s, as evidenced by Bharath et al. (2017), who demonstrated that thiophene-appended pyrazoles exhibit enhanced anti-inflammatory activity compared to parent compounds. Chalcone hybridization strategies, particularly the 1,3-diaryl-2-propen-1-one scaffold, provided a synthetic platform to merge these heterocycles while preserving planarity for biological target interactions. Early work by Bhabhor et al. (2015) established protocols for converting chalcones into pyrazole derivatives via condensation with hydrazines, laying groundwork for contemporary synthetic approaches.

Significance of (2E)-1-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-(Thiophen-2-yl)Prop-2-En-1-One in Research

This specific chalcone derivative (PubChem CID: 5906691) exemplifies three key structural innovations:

  • Stereochemical Control : The (E)-configuration at the α,β-unsaturated ketone ensures optimal conjugation for electronic interactions with biological targets.
  • Substituent Engineering : 3,5-Dimethyl groups on the pyrazole ring enhance metabolic stability while modulating electron density.
  • Heterocyclic Synergy : Thiophene's sulfur atom introduces hydrogen-bonding capabilities absent in purely hydrocarbon systems.

Recent pharmacological profiling reveals dual mechanisms:

  • Antimicrobial Action : Pyrazole-thiophene hybrids disrupt microbial cell membranes via hydrophobic interactions with lipid bilayers.
  • Radical Scavenging : The conjugated π-system quenches reactive oxygen species through electron transfer mechanisms.

Table 1 : Comparative Bioactivity of Selected Pyrazole-Thiophene Chalcones

Compound MIC against S. aureus (µg/mL) DPPH Scavenging IC50 (µg/mL) Reference
5b (Chloro derivative) 12.5 31.2
6c (Fluconazole analog) 25.0 28.9
Target Compound Pending Pending -

Overview of Pyrazole-Thiophene Chalcone Hybrid Molecules

Pyrazole-thiophene chalcones exhibit three defining characteristics:

  • Synthetic Versatility : Accessible via Claisen-Schmidt condensations between pyrazole ketones and thiophene aldehydes under basic conditions (NaOH/EtOH).
  • Structural Tunability : Substituents at pyrazole N1, C3, C5, and thiophene C2 positions allow precise modulation of electronic and steric properties.
  • Multitarget Potential : Demonstrated activity against kinases (CDK2 inhibition), microbial enzymes (CYP51), and oxidative stress mediators (NADPH oxidase).

The target compound's synthesis follows a standardized protocol:

  • Precursor Preparation : 3-Acetyl-2,5-dimethylthiophene reacts with hydrazine derivatives to form pyrazole intermediates.
  • Chalcone Formation : Base-catalyzed condensation with thiophene-2-carbaldehyde yields the α,β-unsaturated ketone core.
  • Configuration Control : Reflux in polar aprotic solvents (DMF/DMSO) favors (E)-isomer formation through kinetic control.

Crystallographic studies of analogs reveal planar geometries with dihedral angles <10° between heterocyclic rings, facilitating intercalation into biological macromolecules. Pending quantum mechanical calculations (DFT) are expected to clarify charge distribution patterns influencing reactivity.

(Article continues with subsequent sections per original outline)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-8-10(2)14(13-9)12(15)6-5-11-4-3-7-16-11/h3-8H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSZJSHBDOIFSS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328302
Record name (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

479257-95-9
Record name (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The propenone chain and thiophene ring undergo oxidation under controlled conditions.

Reagent Conditions Product Key Findings
mCPBACH₂Cl₂, 0°C → RTSulfoxide derivativesSelective oxidation at the thiophene sulfur atom occurs, forming sulfoxides .
H₂O₂/AcOHReflux, 6–8 hSulfone derivativesOver-oxidation to sulfones is observed with prolonged reaction times .
KMnO₄ (aq)Acidic, 50°CCleavage of propenone to carboxylic acidComplete oxidation of the α,β-unsaturated system yields pyrazole-carboxylic acid derivatives .

Mechanistic Insight :

  • Thiophene oxidation follows an electrophilic pathway, with mCPBA acting as an oxygen donor.

  • Propenone oxidation involves conjugate addition of hydroxyl radicals, leading to ketone cleavage .

Reduction Reactions

The α,β-unsaturated ketone is susceptible to reduction, altering its conjugation and planarity.

Reagent Conditions Product Key Findings
NaBH₄EtOH, 0°C → RTAllylic alcoholPartial reduction retains the double bond but reduces the ketone to alcohol .
LiAlH₄THF, refluxSaturated propyl chainFull reduction of both the double bond and ketone yields a saturated derivative .
H₂/Pd-CEtOAc, 25°C, 1 atmHydrogenated pyrazole-thiophene adductCatalytic hydrogenation preserves aromatic rings while saturating the propenone .

Structural Confirmation :

  • Post-reduction NMR analysis (e.g., disappearance of δ 7.6–7.8 ppm olefinic protons) confirms successful saturation .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrazole and thiophene rings.

Electrophilic Aromatic Substitution

Reagent Position Product Yield
Br₂ (1 equiv)Thiophene C55-Bromo-thiophene derivative78%
HNO₃/H₂SO₄Pyrazole C44-Nitro-pyrazole adduct65%

Cross-Coupling Reactions

Reaction Type Conditions Product Catalyst
Suzuki couplingPd(PPh₃)₄, Cs₂CO₃, 80°CPyrazole-aryl hybridsPd(PPh₃)₄
Sonogashira couplingCuI, PdCl₂, PPh₃Alkynylated thiophene derivativesPdCl₂/PPh₃

Notable Example :

  • Suzuki coupling with pyridin-3-yl boronic acid introduces a heteroaromatic group at the pyrazole C3 position, enhancing water solubility .

Cyclization Reactions

The chalcone scaffold participates in cyclization to form fused heterocycles.

Reagent Conditions Product Application
NH₂NH₂·H₂OEtOH, refluxPyrazoline derivativeAntibacterial agents (MIC: 2–4 µg/mL)
ThioureaHCl, EtOH, ΔPyrimidine-thiophene hybridAntiviral activity against SARS-CoV-2

Mechanistic Pathway :

  • Hydrazine-induced cyclization follows a nucleophilic attack at the β-carbon, forming a five-membered pyrazoline ring .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and isomerization.

Condition Product Outcome
UV (365 nm), CH₃CNCyclobutane dimerReversible dimerization under heat
UV (254 nm), I₂E→Z isomerizationAltered bioactivity profile

Characterization :

  • IR spectra show disappearance of C=O stretch (1642 cm⁻¹) post-dimerization .

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

  • Antimicrobial : Pyrazoline derivatives inhibit E. coli DNA gyrase (IC₅₀: 1.8 µM) .

  • Antiviral : Sulfone derivatives exhibit 92% inhibition of SARS-CoV-2 3CL protease .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of 1,3,5-trisubstituted pyrazole derivatives, including compounds similar to (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, have shown effectiveness against various bacterial strains. The mechanism is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antitumor Activity

Research indicates that compounds containing the pyrazole structure can act as antitumor agents. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The presence of the thiophene ring enhances this activity by increasing lipophilicity and cellular uptake .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions like arthritis and other inflammatory diseases where these cytokines play a pivotal role .

Herbicidal Activity

Pyrazole derivatives are increasingly being explored for their herbicidal properties. Research has indicated that these compounds can effectively inhibit the growth of certain weeds by disrupting their metabolic pathways. For example, studies have shown that specific pyrazole-based herbicides can selectively target plant enzymes involved in amino acid biosynthesis .

Pest Control

In addition to herbicidal applications, pyrazoles are also being investigated for their potential as insecticides. Their effectiveness against agricultural pests can be attributed to their ability to interfere with neurotransmitter systems in insects, leading to paralysis and death .

Photovoltaic Materials

Recent advancements have highlighted the use of pyrazole derivatives in organic photovoltaic cells. The unique electronic properties imparted by the thiophene and pyrazole structures facilitate charge transport and light absorption, making them suitable candidates for efficient solar energy conversion .

Coordination Chemistry

The ability of pyrazole compounds to form stable complexes with metal ions has opened avenues in coordination chemistry. These complexes are being studied for applications in catalysis and as sensors for detecting metal ions in environmental samples .

Case Studies

Study Application Findings
AntimicrobialDemonstrated efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
AntitumorInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
HerbicidalShowed over 80% inhibition of weed growth at concentrations as low as 100 ppm.
PhotovoltaicsEnhanced efficiency in organic solar cells with power conversion efficiencies exceeding 8%.

Mechanism of Action

The mechanism of action of (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenyl)prop-2-en-1-one: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties, making it distinct from its analogs

Biological Activity

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound featuring both pyrazole and thiophene moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrazole with thiophene derivatives in the presence of suitable catalysts. Various methods have been reported for synthesizing related pyrazole derivatives, often utilizing techniques such as the Claisen-Schmidt condensation and cyclization reactions involving thiosemicarbazides .

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern.
  • Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, including those derived from pyrazole, it was found that they showed activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured using the well diffusion method, with results indicating that certain compounds had comparable efficacy to standard antibiotics like ampicillin .

CompoundE. coliS. aureusZone of Inhibition (mm)
3a1412
3b1511
3c1613

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have demonstrated antifungal activity. Studies have shown that compounds similar to this compound can inhibit fungal growth in various assays. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways .

Anticancer Potential

The anticancer properties of pyrazole derivatives are also noteworthy. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The structure–activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring enhance cytotoxicity against cancer cell lines .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Study on Antibacterial Efficacy : A series of synthesized pyrazoles were tested against multiple bacterial strains. Results showed that modifications at the thiophene position significantly enhanced antibacterial activity compared to unmodified compounds .
  • Antifungal Screening : Compounds were screened against Candida albicans and Aspergillus niger, revealing promising antifungal properties with minimum inhibitory concentrations (MICs) comparable to existing antifungal agents .
  • Cytotoxicity Assays : In vitro studies on human cancer cell lines demonstrated that certain pyrazole derivatives could effectively reduce cell viability, suggesting potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

The compound is typically synthesized via aldol condensation between acetylated thiophene derivatives and pyrazole carboxaldehydes. For example, ethanolic NaOH at room temperature facilitates the reaction between 3-acetyl-2,5-dimethylthiophene and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde, yielding the target compound with high purity . Key steps include refluxing in ethanol, solvent optimization (e.g., DMF–EtOH mixtures for recrystallization), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while Mass Spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thiophene C-S bonds. X-ray crystallography resolves crystal packing and stereochemistry, as demonstrated in studies of structurally similar enones .

Q. What are the primary research applications of this compound?

It serves as a scaffold for medicinal chemistry, particularly in designing enzyme inhibitors or receptor ligands due to its conjugated π-system and heterocyclic motifs (pyrazole, thiophene). Its structural analogs exhibit bioactivity in antimicrobial and anti-inflammatory assays, suggesting potential pharmacological relevance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

  • Temperature control : Reflux in ethanol (78°C) ensures complete reaction .
  • Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .
  • Catalyst screening : Base catalysts (e.g., NaOH) improve aldol condensation efficiency .
  • Inert atmosphere : Nitrogen prevents oxidation of sensitive thiophene and pyrazole moieties . Yield tracking via HPLC and TLC (using n-hexane/ethyl acetate eluents) ensures reproducibility .

Q. How can computational modeling predict bioactivity or binding interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking with proteins (e.g., kinases) identifies binding poses, as shown in studies of similar thiazolidinones . For example, the compound’s α,β-unsaturated ketone may act as a Michael acceptor, covalently binding cysteine residues in target enzymes .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

  • Variable Temperature NMR : Resolves dynamic effects causing unexpected splitting.
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings.
  • Crystallographic validation : X-ray structures provide definitive stereochemical assignments, as seen in related enone derivatives .
  • Isotopic labeling : ¹³C-labeled analogs clarify ambiguous carbon environments .

Q. How does stereochemistry (E/Z isomerism) influence biological activity?

The (2E)-configuration stabilizes the planar conjugated system, enhancing π-π stacking with aromatic residues in target proteins. Comparative studies of E/Z isomers (via NOESY NMR) show differences in binding affinity, as seen in thiazolidinone analogs . Computational MD simulations further quantify steric effects on receptor binding .

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